molecular formula C29H29FN4O B612007 Derazantinib CAS No. 1234356-69-4

Derazantinib

货号 B612007
CAS 编号: 1234356-69-4
分子量: 468.5764
InChI 键: KPJDVVCDVBFRMU-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Derazantinib, also known as ARQ-087, is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity . It binds to and potently inhibits the activity of FGFR subtypes 1, 2, and 3 . It is currently being evaluated for the treatment of intrahepatic cholangiocarcinoma (iCCA) harboring actionable oncogenic FGFR2 fusions/rearrangements, mutations, and amplifications .


Molecular Structure Analysis

The chemical formula of Derazantinib is C29H29FN4O . Its exact mass is 468.23 and its molecular weight is 468.576 .


Chemical Reactions Analysis

Derazantinib has shown clinically meaningful anti-tumor activity (21%), durable responses (median, 6.4 months), and progression-free survival (median, 8.0 months) in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), and with a manageable toxicity profile .

科学研究应用

Application in Keloid Treatment

  • Scientific Field : Dermatology
  • Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
  • Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
  • Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .

Application in Metastatic Urothelial Carcinoma Treatment

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
  • Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .

Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
  • Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .

Application in Keloid Treatment

  • Scientific Field : Dermatology
  • Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
  • Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
  • Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .

Application in Metastatic Urothelial Carcinoma Treatment

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
  • Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .

Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
  • Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .

Application in FGFR1-Enhanced Pathological Fibrous Proliferation Diseases

  • Scientific Field : Pathology
  • Summary of Application : Derazantinib has been studied for its effects on pathological fibrous proliferation diseases, such as cirrhosis and idiopathic pulmonary fibrosis (IPF), where fibroblast growth factor receptor-1 (FGFR1) is enhanced .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR1-driven models .
  • Results : Derazantinib demonstrated potent inhibition of fibroblast growth in FGFR1 pathway-activated models .

安全和危害

The clinical safety profile of Derazantinib was well manageable and compared favorably to the FGFR inhibitor class, particularly with a low incidence of drug-related hand-foot syndrome, stomatitis, retinal, and nail toxicity .

未来方向

Derazantinib has shown clinically meaningful efficacy with durable objective responses, supporting the therapeutic potential of Derazantinib in previously treated patients with iCCA harboring FGFR2 fusions/rearrangements, mutations, and amplifications . These findings support the need for increased molecular profiling of cholangiocarcinoma patients .

属性

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Derazantinib

CAS RN

1234356-69-4
Record name Derazantinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Derazantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DERAZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。